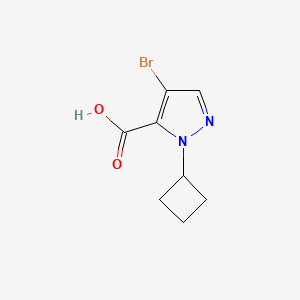
4-(4-Ethylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylphenoxy)butanamide, also known as EPEB, is an organic compound used in a variety of scientific and industrial applications. It is a non-steroidal anti-inflammatory drug (NSAID) and has been used to treat a variety of medical conditions. It is also used as a solvent and in the synthesis of other compounds. EPEB has a variety of biochemical and physiological effects that can be useful in scientific research.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process, leading to the synthesis of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This method demonstrates the utility of similar structures in complex organic synthesis and catalysis (Zhu et al., 2003).
Materials Science
- Renewable Thermosetting Resin : The development of a high-performance, renewable bisphenol derived from eugenol demonstrates the application of phenolic compounds in creating sustainable materials with significant thermal stability and low water uptake, suitable for maritime environments. This research underscores the potential of ethylphenoxy derivatives in producing high-performance resins from sustainable sources (Harvey et al., 2014).
Environmental Chemistry
- Endocrine Disrupting Compounds in Food : The ubiquity of nonylphenols in food, which are structurally related to ethylphenoxy compounds, highlights the environmental and health implications of phenolic compounds. Such research points to the relevance of studying similar compounds for their environmental persistence and effects (Guenther et al., 2002).
Advanced Functional Materials
- Electroactive Polymer Synthesis : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization to produce electroactive polymers showcases the potential of ethylphenoxy derivatives in the development of conductive materials. This research illustrates the utility of such compounds in electronic and photonic applications (Kaya & Aydın, 2012).
Propiedades
IUPAC Name |
4-(4-ethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-10-5-7-11(8-6-10)15-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZENWRQAZQNIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604467.png)
![N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2604468.png)


![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2604473.png)


![N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2604477.png)
![3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2604481.png)


methanone](/img/structure/B2604484.png)

![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604490.png)